

(2E,5Z)-Dodecadienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E,5Z)-Dodecadienoyl-CoA

Cat. No.: B15547332

[Get Quote](#)

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed overview of the chemical structure, properties, and biological significance of (2E,5Z)-Dodecadienoyl-CoA.

Chemical Structure and Identification

(2E,5Z)-Dodecadienoyl-CoA is a long-chain fatty acyl-CoA molecule. Its structure consists of a dodecadienoic acid molecule with two double bonds, at the second and fifth carbon positions, attached to a coenzyme A (CoA) molecule via a thioester linkage. The "2E" and "5Z" designations specify the stereochemistry of the double bonds, indicating a trans configuration at the second carbon and a cis configuration at the fifth carbon.

Key Structural Features:

- Acyl Group: (2E,5Z)-Dodecadienoyl
- Coenzyme A Moiety: Provides the reactive thiol group for the thioester bond and is crucial for enzymatic recognition.
- Stereochemistry: The specific E/Z configuration of the double bonds is critical for its role as a metabolic intermediate.

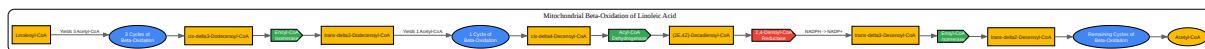
Physicochemical Properties

Precise experimental data for the physicochemical properties of (2E,5Z)-Dodecadienoyl-CoA are not readily available in publicly accessible literature. However, computed properties for a structurally similar isomer, (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA, can provide an estimation. It is crucial to note that these values are not for the exact molecule of interest and should be used with caution.

Property	Value (for (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA)	Source
Molecular Formula	C ₃₃ H ₅₄ N ₇ O ₁₇ P ₃ S	PubChem
Molecular Weight	945.8 g/mol	PubChem
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] (2E,6Z)- dodeca-2,6-dienethioate	PubChem
CAS Number	Not available for this isomer	-
ChEBI ID	CHEBI:28387	ChEBI

(Disclaimer: The data presented in this table is for a structural isomer and should be considered as an approximation for (2E,5Z)-Dodecadienoyl-CoA.)

Biological Role: An Intermediate in Fatty Acid Beta-Oxidation


(2E,5Z)-Dodecadienoyl-CoA is an intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid (an 18-carbon fatty acid with two double bonds). The degradation of PUFAs requires auxiliary enzymes to handle the non-

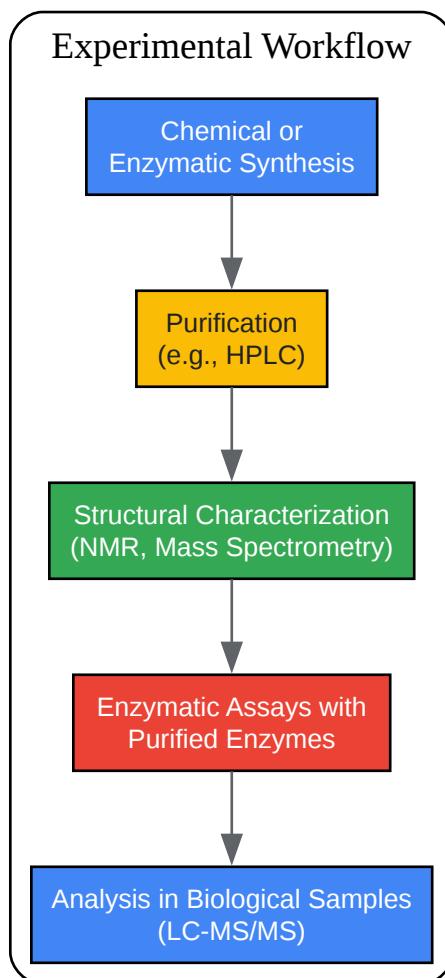
standard double bond configurations that are not substrates for the core beta-oxidation enzymes.

The pathway involving (2E,5Z)-Dodecadienoyl-CoA is a critical branch in the breakdown of these essential fatty acids for energy production.

Signaling Pathway Diagram

The following diagram illustrates the metabolic fate of (2E,5Z)-Dodecadienoyl-CoA during the beta-oxidation of linoleic acid.

[Click to download full resolution via product page](#)


Figure 1. Metabolic pathway of (2E,5Z)-Dodecadienoyl-CoA in beta-oxidation.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of (2E,5Z)-Dodecadienoyl-CoA are scarce. The study of such intermediates often involves complex enzymatic assays and advanced analytical techniques.

General Workflow for Studying Fatty Acyl-CoA Intermediates

The following diagram outlines a general workflow that could be adapted for the study of (2E,5Z)-Dodecadienoyl-CoA.

[Click to download full resolution via product page](#)

Figure 2. A generalized experimental workflow for fatty acyl-CoA analysis.

Key Methodologies (Hypothetical for (2E,5Z)-Dodecadienoyl-CoA):

- Synthesis: Likely synthesized from (2E,5Z)-dodecadienoic acid and Coenzyme A using a suitable acyl-CoA synthetase or through chemical synthesis methods.
- Purification: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, would be a standard method for purification.
- Analysis:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detection and quantification in biological matrices.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry.

Conclusion and Future Directions

(2E,5Z)-Dodecadienoyl-CoA is a key, yet understudied, intermediate in the metabolism of polyunsaturated fatty acids. While its role in the beta-oxidation pathway is understood in principle, a significant gap exists in the availability of specific physicochemical data and detailed experimental protocols. Future research should focus on the chemical synthesis and purification of this molecule to enable detailed enzymatic and structural studies. Such research would provide valuable insights into the regulation of fatty acid metabolism and could inform the development of therapies for metabolic disorders.

- To cite this document: BenchChem. [(2E,5Z)-Dodecadienoyl-CoA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547332#2e-5z-dodecadieonyl-coa-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15547332#2e-5z-dodecadieonyl-coa-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com